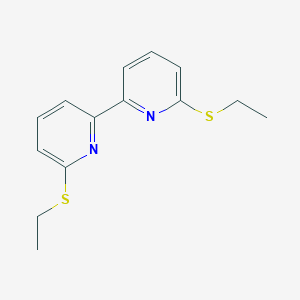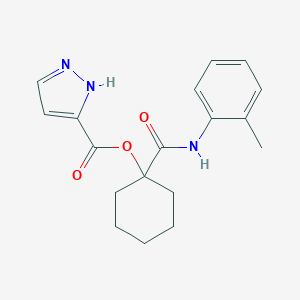![molecular formula C16H19N5O B242357 7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one, also known as BDT, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BDT is a spirocyclic compound, which means that it contains a cyclic structure with two non-adjacent atoms shared between two rings. This unique structure has made BDT an interesting target for synthesis and research in recent years.
Mecanismo De Acción
The mechanism of action of 7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to inducing apoptosis and inhibiting viral replication, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties. This compound has also been found to modulate the immune system, promoting the activation of T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one is its broad range of biological activities, which makes it a promising candidate for drug development. This compound has also been found to have low toxicity in animal studies, suggesting that it may be safe for human use. However, the synthesis of this compound is complex and requires expertise in organic chemistry, which may limit its accessibility to researchers.
Direcciones Futuras
There are several potential future directions for research on 7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one. One area of interest is the development of this compound-based antiviral therapies, particularly for the treatment of hepatitis C and influenza. Another area of interest is the use of this compound as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine, such as immunotherapy and anti-inflammatory therapy.
Conclusion
This compound is a novel spirocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis of this compound is complex, but its broad range of biological activities makes it a promising candidate for drug development. Research on this compound has shown its potential in the treatment of cancer and viral infections, and further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one involves a multistep process that requires expertise in organic chemistry. The first step is the preparation of the cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin ring system, which is achieved through a condensation reaction between 1,2-diaminocyclohexane and 1,2-diaminopyrazine. The benzyl group is then introduced through a Friedel-Crafts acylation reaction, followed by a cyclization reaction to form the spirocyclic structure. The final step involves the reduction of the ketone group to form the dihydrospirocyclic compound.
Aplicaciones Científicas De Investigación
7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to inhibit the replication of the hepatitis C virus and the influenza virus, making it a potential candidate for antiviral therapy.
Propiedades
Fórmula molecular |
C16H19N5O |
|---|---|
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
7-benzylspiro[5H-tetrazolo[1,5-a]pyrazine-8,1//'-cyclohexane]-6-one |
InChI |
InChI=1S/C16H19N5O/c22-14-12-21-15(17-18-19-21)16(9-5-2-6-10-16)20(14)11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |
Clave InChI |
NOPJSMIPRWSPDX-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C3=NN=NN3CC(=O)N2CC4=CC=CC=C4 |
SMILES canónico |
C1CCC2(CC1)C3=NN=NN3CC(=O)N2CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)

![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)


![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
